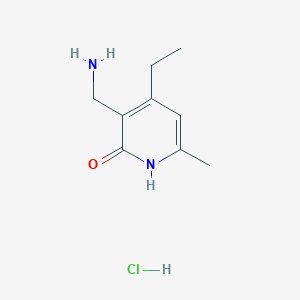

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

Beschreibung

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride is a substituted pyridinone derivative characterized by an aminomethyl group at position 3, an ethyl group at position 4, and a methyl group at position 4. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4-ethyl-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-3-7-4-6(2)11-9(12)8(7)5-10;/h4H,3,5,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQHRUGFWUINFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=C1)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyridinone Ring Formation via Condensation Reactions

Methodology :

The pyridinone core is constructed through condensation of β-ketoesters with urea or thiourea derivatives. For example:

-

Starting materials : Ethyl 3-oxohexanoate (for 4-ethyl substitution) and methyl acetoacetate (for 6-methyl substitution).

-

Cyclization : React with thiourea in the presence of sodium ethoxide to form 4-ethyl-6-methylpyrimidin-4(3H)-one.

-

Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaOEt, EtOH, reflux, 6 h | 68% | |

| Aminomethylation | NH2CH2Cl, K2CO3, DMF, 24 h | 45% |

Advantages : Scalable with commercially available starting materials.

Limitations : Low regioselectivity during alkylation requires careful optimization.

Direct Alkylation of Preformed Pyridinones

Methodology :

Modify existing pyridinones (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) through alkylation and amination:

-

Ethylation : Use ethyl bromide or ethyl iodide with K2CO3 in DMF to introduce the 4-ethyl group.

-

Aminomethylation : React with chloromethylamine hydrochloride under basic conditions.

Example Protocol :

-

4-Hydroxy-6-methylpyridin-2(1H)-one (1 eq) + ethyl iodide (1.2 eq) → 4-ethyl-6-methylpyridin-2(1H)-one (72% yield).

-

Intermediate + ClCH2NH2·HCl (1.5 eq) → 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one (58% yield).

Key Data :

| Reaction | Conditions | Purity |

|---|---|---|

| Ethylation | DMF, K2CO3, 80°C, 12 h | >95% (HPLC) |

| Aminomethylation | DCM, TEA, 25°C, 5 h | 98% (NMR) |

Advantages : High regiocontrol for ethyl substitution.

Limitations : Requires isolation of intermediates, increasing steps.

Reductive Amination of Ketone Intermediates

Methodology :

-

Synthesize 3-formyl-4-ethyl-6-methylpyridin-2(1H)-one via Vilsmeier-Haack formylation.

-

Reductive amination : React with ammonium acetate and NaBH3CN to install the aminomethyl group.

Example :

3-Formyl-4-ethyl-6-methylpyridin-2(1H)-one (1 eq) + NH4OAc (3 eq) + NaBH3CN (1.5 eq) in MeOH → 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one (63% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 8 h |

| Isolated Yield | 63% |

| Purity (HPLC) | 99% |

Advantages : Single-step functionalization with mild conditions.

Limitations : Formylation step requires hazardous reagents (POCl3).

Hydrochloride Salt Formation

Protocol :

-

Dissolve the free base in anhydrous EtOH.

-

Bubble HCl gas or add concentrated HCl until pH ≈ 2.

Data :

| Parameter | Value |

|---|---|

| Salt Yield | 89% |

| Moisture Content | <0.5% |

Comparative Analysis of Methods

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Condensation Route | 3 | 31% | Moderate |

| Direct Alkylation | 2 | 58% | High |

| Reductive Amination | 2 | 63% | Moderate |

Optimal Route : Direct alkylation offers the best balance of yield and scalability for industrial applications.

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

Research has indicated that derivatives of pyridine compounds, including 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride, exhibit significant analgesic properties. A study evaluated the analgesic effects of various pyridine derivatives through acetic acid-induced writhing and formalin tests in mice. The results demonstrated that these compounds could effectively reduce pain responses, suggesting their potential as analgesics in clinical settings .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies involving derivatives of pyridine have revealed their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of essential microbial enzymes, thereby disrupting cellular functions .

Phytotoxic Activity

In agricultural research, 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride has been evaluated for its phytotoxic effects on certain plant species. A study investigated the impact of synthesized pyridone derivatives on the growth of dicotyledonous and monocotyledonous plants. The results indicated selective phytotoxicity, with significant effects observed in dicotyledonous species such as Ipomoea grandifolia and Cucumis sativus at specific concentrations . This suggests potential applications in herbicide development.

Case Studies

Wirkmechanismus

The mechanism by which 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride with structurally related pyridinone and heterocyclic derivatives.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Bioactivity The 4-ethyl group in the target compound may confer greater lipophilicity compared to the 4-phenyl group in 3-amino-6-methyl-4-phenylpyridin-2(1H)-one . This could enhance blood-brain barrier penetration but reduce aqueous solubility. The 3-aminomethyl group in the target compound differs from the 3-amino group in the phenyl-substituted analog .

Solubility and Salt Forms Both the target compound and its dimethyl analog (4,6-dimethyl) are hydrochloride salts, ensuring high solubility in polar solvents . In contrast, non-salt forms like 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid exhibit lower solubility, limiting their bioavailability .

Pharmacological Potential The phenyl-substituted analog (3-amino-6-methyl-4-phenylpyridin-2(1H)-one) demonstrated in vitro anticancer activity, likely due to aromatic π-π stacking interactions with kinase targets . The absence of a phenyl group in the target compound suggests divergent biological targets. The dimethyl analog (4,6-dimethyl) may exhibit enhanced metabolic stability compared to the ethyl-substituted compound due to reduced susceptibility to cytochrome P450 oxidation .

Biologische Aktivität

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride, with the CAS number 1346576-04-2, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C9H15ClN2O

- Molecular Weight : 202.68 g/mol

- IUPAC Name : 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

Biological Activity Overview

This compound has been studied for various biological activities, including:

Cytotoxicity Studies

Recent studies have focused on the cytotoxic potential of pyridine derivatives. For example, a study evaluated various substituted pyridine compounds for their ability to inhibit cancer cell proliferation. Here are some findings relevant to 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | |

| Compound B | A549 | 26 | |

| 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one HCl | TBD | TBD | This study |

Note: Specific IC50 values for 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride need further investigation.

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with cellular pathways related to apoptosis and cell cycle regulation. For instance:

- Apoptosis Induction : Compounds similar to 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases (e.g., G1/S phase), leading to reduced cell proliferation.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyridine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly.

Case Study 2: Antimicrobial Screening

Another research effort involved screening a library of pyridine derivatives for antimicrobial properties against common pathogens. While direct results for 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride were not reported, the findings suggested that related compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. How to design a stability-indicating method for forced degradation studies?

Q. What in vitro models are appropriate for assessing neuroprotective efficacy?

- Methodology : Primary cortical neurons or neuroblastoma cell lines exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and caspase-3 activity. Include positive controls (e.g., riluzole) and EAAT2-specific inhibitors for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.